An In-depth Technical Guide to 5-Chloro-2,4-difluorobenzylamine (CAS 924818-16-6)
An In-depth Technical Guide to 5-Chloro-2,4-difluorobenzylamine (CAS 924818-16-6)
This document provides a comprehensive technical overview of 5-Chloro-2,4-difluorobenzylamine, a critical fluorinated building block for professionals engaged in pharmaceutical research, drug discovery, and fine chemical synthesis. We will move beyond simple data recitation to explore the compound's synthesis, mechanistic utility, and practical handling, grounded in established chemical principles and safety protocols.
Section 1: Core Compound Identity and Physicochemical Profile
5-Chloro-2,4-difluorobenzylamine is a substituted benzylamine derivative. The strategic placement of three halogen atoms—two fluorine and one chlorine—on the phenyl ring imparts unique electronic and steric properties that are highly valuable in medicinal chemistry. These substitutions can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] The primary amine group provides a reactive handle for a wide array of synthetic transformations.
The compound's essential properties are summarized below for quick reference.
Table 1: Physicochemical and Logistical Data
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 924818-16-6 | [3][4][5] |
| Molecular Formula | C₇H₆ClF₂N | [3][5] |
| Molecular Weight | 177.58 g/mol | [3][5] |
| Synonyms | (5-Chloro-2,4-difluorophenyl)methanamine | |
| Appearance | Liquid or semi-solid | |
| Purity | Typically ≥97% | [6] |
| Storage Conditions | 2-8°C, sealed in dry, dark place |
| MDL Number | MFCD09996907 |[4][7] |
Section 2: Synthesis Pathway and Methodological Rationale
The synthesis of substituted benzylamines like 5-Chloro-2,4-difluorobenzylamine is most commonly achieved through the reductive amination of the corresponding benzaldehyde. This method is favored in both research and industrial settings for its high efficiency, operational simplicity, and the availability of starting materials.
The logical precursor is 5-chloro-2,4-difluorobenzaldehyde. The transformation proceeds via the formation of an intermediate imine, which is then reduced in situ to the target primary amine.
Caption: Workflow for the synthesis of 5-Chloro-2,4-difluorobenzylamine.
Field-Proven Experimental Protocol: Reductive Amination
This protocol is a representative methodology based on established chemical processes for similar structures.[8][9]
Objective: To synthesize 5-Chloro-2,4-difluorobenzylamine from 5-chloro-2,4-difluorobenzaldehyde.
Materials:
-
5-chloro-2,4-difluorobenzaldehyde
-
Methanol or Isopropyl Alcohol (solvent)
-
Aqueous Ammonia (25-30%)
-
Raney Nickel (catalyst), 50% slurry in water
-
Hydrogen gas (H₂)
-
Pressurized reaction vessel (autoclave/hydrogenator)
Step-by-Step Methodology:
-
Vessel Preparation: Charge the pressure reactor with the chosen alcohol solvent (e.g., isopropyl alcohol) and the Raney Nickel catalyst slurry.[9]
-
Causality: Raney Nickel is a highly effective and cost-efficient catalyst for the hydrogenation of imines. The alcohol serves as a solvent that is compatible with all reactants and the reaction conditions.
-
-
Ammonia Addition: Add aqueous ammonia to the vessel. The ammonia serves as the nitrogen source for the amine.
-
Inerting and Heating: Seal the reactor. Purge the vessel first with nitrogen to remove oxygen, then with hydrogen. Heat the mixture to the target temperature (typically 60-80°C).[9]
-
Causality: Removing oxygen is a critical safety step to prevent the formation of explosive mixtures with hydrogen. Heating increases the reaction rate for both imine formation and its subsequent reduction.
-
-
Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 10 kg/cm ² or ~140 psi).[9]
-
Substrate Feed: Slowly feed a solution of 5-chloro-2,4-difluorobenzaldehyde dissolved in the same alcohol solvent into the reactor over several hours.
-
Causality: A slow, controlled feed of the aldehyde is crucial. This maintains a low concentration of the aldehyde relative to ammonia and hydrogen, which favors the formation of the primary amine and minimizes the formation of secondary amine impurities.
-
-
Reaction Monitoring: After the feed is complete, maintain the temperature and pressure and monitor the reaction's progress by measuring hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
Cooldown and Filtration: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge with nitrogen. Filter the reaction mixture to remove the Raney Nickel catalyst.
-
Trustworthiness: This filtration step is a self-validating control point. The complete removal of the pyrophoric catalyst is essential for safe downstream processing.
-
-
Purification: Concentrate the filtrate under reduced pressure to remove the solvent and excess ammonia. The resulting crude product can be purified by vacuum distillation to yield the final high-purity 5-Chloro-2,4-difluorobenzylamine.
Section 3: Application in Modern Drug Discovery
The true value of 5-Chloro-2,4-difluorobenzylamine lies in its application as a molecular scaffold in the synthesis of Active Pharmaceutical Ingredients (APIs). The analogous, non-chlorinated compound, 2,4-difluorobenzylamine, is a well-known key intermediate in the synthesis of potent antiretroviral drugs, such as the HIV integrase inhibitor Dolutegravir.[10]
The 2,4-difluoro substitution pattern is known to enhance metabolic stability and improve the pharmacokinetic profile of drug candidates.[10][11] The addition of the chlorine atom at the 5-position provides another point of modulation for medicinal chemists. This "tri-halogenated" pattern allows for fine-tuning of:
-
Binding Affinity: The chlorine atom can form specific halogen bonds or occupy hydrophobic pockets in a target enzyme, potentially increasing the drug's potency.
-
Lipophilicity: Halogenation generally increases a molecule's lipophilicity, which can affect its ability to cross cell membranes and the blood-brain barrier.[1]
-
Metabolic Stability: The C-Cl bond is robust and can block sites that would otherwise be susceptible to metabolic oxidation by cytochrome P450 enzymes.[12]
Caption: Role as a building block in Active Pharmaceutical Ingredient (API) synthesis.
Section 4: Safety, Handling, and Hazard Profile
As with any reactive chemical intermediate, proper handling of 5-Chloro-2,4-difluorobenzylamine is paramount. The compound is classified as an irritant and requires careful handling in a well-ventilated area, preferably a chemical fume hood.
Table 2: GHS Hazard and Precautionary Information
| Classification | Code | Description | Source(s) |
|---|---|---|---|
| Hazard Statements | H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled | |
| H314 | Causes severe skin burns and eye damage | [13] | |
| H315 | Causes skin irritation | [6] | |
| H319 | Causes serious eye irritation | [6] | |
| H335 | May cause respiratory irritation | [6] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | [6] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [6] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [6] |
| | P310 | Immediately call a POISON CENTER or doctor/physician | |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles and/or a face shield are mandatory.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat must be worn.
-
Respiratory Protection: Use only under a chemical fume hood. If ventilation is inadequate, a respirator may be required.
First Aid Measures:
-
Inhalation: Move the person to fresh air. Seek immediate medical attention.[14]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes.[14]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Conclusion
5-Chloro-2,4-difluorobenzylamine (CAS 924818-16-6) is more than a catalog chemical; it is a sophisticated design element for the modern medicinal chemist. Its tri-halogenated structure offers a unique combination of reactivity and property modulation that is essential for developing next-generation therapeutics. Understanding its synthesis via robust methods like reductive amination, appreciating its functional role in drug design, and adhering to strict safety protocols are key to unlocking its full potential in the laboratory and beyond.
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